molecular formula C13H14BrFN2 B2930721 6-bromo-1-cyclopentyl-4-fluoro-2-methyl-1H-benzo[d]imidazole CAS No. 1231930-36-1

6-bromo-1-cyclopentyl-4-fluoro-2-methyl-1H-benzo[d]imidazole

Cat. No.: B2930721
CAS No.: 1231930-36-1
M. Wt: 297.171
InChI Key: XVDWZIXZMYBLBR-UHFFFAOYSA-N
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Description

6-bromo-1-cyclopentyl-4-fluoro-2-methyl-1H-benzo[d]imidazole is a chemical compound that belongs to the benzimidazole family This compound is characterized by the presence of bromine, fluorine, cyclopentyl, and methyl groups attached to the benzimidazole core

Mechanism of Action

Target of Action

It is noted that this compound is used in the preparation of abemaciclib , a kinase inhibitor used for the treatment of certain types of breast cancer . Therefore, it can be inferred that the compound may interact with kinases or related proteins.

Mode of Action

Given its use in the synthesis of Abemaciclib , it may be involved in inhibiting kinase activity, thereby affecting cell division and growth.

Result of Action

Given its potential role in the synthesis of kinase inhibitors like abemaciclib , it may contribute to the inhibition of cell division and growth, particularly in cancer cells.

Preparation Methods

The synthesis of 6-bromo-1-cyclopentyl-4-fluoro-2-methyl-1H-benzo[d]imidazole involves several steps. One common method includes the reaction of bromobutyronitrile with propanol and hydrofluoric acid/acetic acid dissociation complex to obtain the corresponding intermediate. This intermediate then undergoes cyclization to form the target compound . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

6-bromo-1-cyclopentyl-4-fluoro-2-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

    Cyclization Reactions: The benzimidazole core can participate in cyclization reactions to form more complex structures.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6-bromo-1-cyclopentyl-4-fluoro-2-methyl-1H-benzo[d]imidazole has several scientific research applications:

Comparison with Similar Compounds

6-bromo-1-cyclopentyl-4-fluoro-2-methyl-1H-benzo[d]imidazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-bromo-1-cyclopentyl-4-fluoro-2-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrFN2/c1-8-16-13-11(15)6-9(14)7-12(13)17(8)10-4-2-3-5-10/h6-7,10H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDWZIXZMYBLBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C3CCCC3)C=C(C=C2F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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